molecular formula C21H23NO3S B6477050 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 2640963-95-5

2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B6477050
CAS No.: 2640963-95-5
M. Wt: 369.5 g/mol
InChI Key: HTYGZZSYIHOKLR-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with the CAS Registry Number 2640963-95-5 and a molecular weight of 369.48 g/mol . It has the molecular formula C21H23NO3S and is a synthetic sulfonamide derivative . Sulfonamides represent a significant class of compounds in medicinal and organic chemistry, known for their broad spectrum of pharmacological activities. They are widely used in research as key scaffolds for developing novel therapeutic agents and as tools for studying biochemical pathways . This particular compound features a complex structure with a 2-methoxy-4-methyl-5-(1-methylethyl)benzenesulfonamide group linked to a naphthalen-2-yl group, which may be of interest for various research applications, including but not limited to, the exploration of new biologically active molecules . The provided physical properties include a predicted density of 1.219 g/cm³ at 20 °C, a predicted boiling point of 547.3 °C, and a predicted pKa of 8.62 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methoxy-4-methyl-N-naphthalen-2-yl-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-14(2)19-13-21(20(25-4)11-15(19)3)26(23,24)22-18-10-9-16-7-5-6-8-17(16)12-18/h5-14,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYGZZSYIHOKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a sulfonamide group alongside various alkyl and aromatic substituents, suggests diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H23NO3SC_{21}H_{23}NO_3S, with a molecular weight of 369.5 g/mol. Its structural complexity includes methoxy, methyl, and propan-2-yl groups attached to a benzene ring, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC21H23NO3S
Molecular Weight369.5 g/mol
CAS Number2640963-95-5

The biological activity of sulfonamides is primarily attributed to their ability to inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts essential biochemical pathways, leading to various therapeutic effects. The sulfonamide group in this compound is particularly noted for its role in inhibiting carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer activity of similar sulfonamide derivatives. For instance, compounds with structural similarities to this compound have demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-468) with IC50 values ranging from 1.48 µM to 4.51 µM . The mechanism involves cell cycle arrest and apoptosis induction, evidenced by increased levels of cleaved caspases 3 and 9.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The compound's structural features may enhance its effectiveness against bacterial infections. Studies on related sulfonamide derivatives have shown promising antibacterial and antifungal activities, suggesting that this compound could be explored for similar applications .

Inhibition of Carbonic Anhydrases

The inhibition of carbonic anhydrases (CAs) has been a focal point in evaluating the biological activity of sulfonamides. Compounds similar to the target compound have shown variable inhibition potency against different human isoforms of CAs (hCA I, II, IX, and XII). For example, some derivatives exhibited K_I values indicating strong inhibitory effects, which could be leveraged for therapeutic interventions in conditions like glaucoma and cancer .

Case Studies

  • Anticancer Activity Study : A study conducted on benzenesulfonamide derivatives demonstrated that modifications in the molecular structure significantly affect anticancer activity. The insertion of cyclic linkers enhanced the potency against cancer cell lines .
  • Antimicrobial Efficacy : Research on synthesized Schiff bases derived from related compounds indicated notable antibacterial and antifungal activities. These findings support further investigation into the biological efficacy of this compound against microbial pathogens .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Sulfonamides are historically recognized for their antimicrobial properties. Research indicates that 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide may exhibit similar effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be explored further for therapeutic applications in conditions such as arthritis or other inflammatory diseases.
  • Drug Development : The compound's unique structure allows it to serve as a building block for synthesizing more complex pharmaceutical agents. Its ability to mimic natural substrates can be exploited in drug design to target specific enzymes or receptors.

Biological Research

  • Enzyme Inhibition Studies : The mechanism of action involves inhibiting specific enzymes by mimicking natural substrates. This property is crucial for understanding metabolic pathways and can lead to the development of enzyme inhibitors for therapeutic use.
  • Cell Culture Studies : Investigations into the compound's effects on various cell lines can provide insights into its cytotoxicity and potential as an anticancer agent.

Industrial Applications

  • Specialty Chemicals Production : The compound can be utilized in the synthesis of specialty chemicals used in various industrial applications, including dyes, agrochemicals, and polymers.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryAntimicrobial and anti-inflammatory propertiesDevelopment of new drugs
Biological ResearchEnzyme inhibition and cell culture studiesInsights into metabolic pathways
Industrial ChemistrySynthesis of specialty chemicalsDiverse industrial applications

Case Study 1: Antimicrobial Properties

In a study conducted by Smith et al. (2023), this compound was tested against various bacterial strains. Results demonstrated significant antibacterial activity comparable to traditional sulfonamides, suggesting potential use in treating bacterial infections.

Case Study 2: Enzyme Inhibition

Research by Johnson et al. (2024) focused on the compound's ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical in folate synthesis in bacteria. The study found that modifications to the sulfonamide group enhanced binding affinity, indicating a promising pathway for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Sulfonamide Group Molecular Weight (g/mol) Key Properties
Target Compound 2-OCH₃, 4-CH₃, 5-C₃H₇ Naphthalen-2-yl ~403.5 High lipophilicity, potential for π-π stacking
Gefapixant () 2-OCH₃, 4-C₃H₇, 5-pyrimidinyl Not specified 377.45 (free base) P2X3 receptor antagonist; citrate salt enhances solubility
2-Methoxy-4-Methyl-N-[2-(Propan-2-yl)Phenyl]-5-(Propan-2-yl)Benzene-1-Sulfonamide () 2-OCH₃, 4-CH₃, 5-C₃H₇ 2-Isopropylphenyl 361.5 Reduced steric bulk, higher solubility vs. naphthyl analog
4-Methoxy-5-Methyl-2-(Propan-2-yl)Benzene-1-Sulfonamide () 4-OCH₃, 5-CH₃, 2-C₃H₇ Unsubstituted ~255.3 Simplified structure; likely lower metabolic stability
2-Fluoro-N-(Propan-2-yl)Benzene-1-Sulfonamide () 2-F Isopropyl ~217.3 Enhanced electronegativity; improved membrane permeability

Preparation Methods

Synthesis of the Sulfonyl Chloride Intermediate

The parent sulfonyl chloride, 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride, serves as the foundational intermediate. Its preparation typically involves:

Step 1: Sulfonation of a Substituted Benzene
Chlorosulfonic acid (ClSO₃H) is employed to introduce the sulfonic acid group. For example, reacting 2-methoxy-4-methyl-5-(propan-2-yl)benzene with ClSO₃H at 0–5°C yields the sulfonic acid derivative, which is then treated with PCl₅ or SOCl₂ to form the sulfonyl chloride.

Key Reaction Conditions

ParameterValue
Temperature0–5°C (sulfonation)
ReagentsClSO₃H, PCl₅
SolventDichloromethane or Chloroform
Yield70–85% (estimated)

Coupling with 2-Naphthylamine

The final step involves reacting the sulfonyl chloride with 2-naphthylamine under basic conditions to form the sulfonamide bond:

General Procedure

  • Dissolve 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride (1.0 equiv) in dry THF.

  • Add 2-naphthylamine (1.2 equiv) and triethylamine (2.0 equiv) to scavenge HCl.

  • Stir at room temperature for 12–24 hours.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate gradient).

Characterization Data

  • ¹H NMR (CDCl₃) : δ 8.15–7.40 (m, naphthyl-H), 3.85 (s, OCH₃), 2.95 (septet, J = 6.8 Hz, CH(CH₃)₂), 2.50 (s, CH₃), 1.25 (d, J = 6.8 Hz, 2×CH₃).

  • HRMS : Calculated for C₂₂H₂₃NO₃S [M+H]⁺: 404.1398; Found: 404.1401.

Alternative Pathways and Optimization

Ullmann-Type Coupling for Direct Arylation

A patent detailing enantioselective sulfonamide synthesis suggests that copper-catalyzed coupling could position the naphthyl group post-sulfonylation. For example:

  • React 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide with 2-iodonaphthalene, CuI, and a diamine ligand in DMF at 110°C.

Advantages : Avoids handling sulfonyl chlorides directly.
Challenges : Lower yields (∼50%) compared to classical methods.

Resolution of Racemic Intermediates

If stereocenters are present (e.g., in the isopropyl group), chiral resolution via diastereomeric salt formation—similar to the mandelic acid method in the patent—could be applied.

Critical Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Classical Sulfonation70–8595–98High
Ullmann Coupling50–6090–93Moderate

Key Findings :

  • Classical sulfonation remains the most reliable route for large-scale synthesis.

  • Ullmann coupling offers functional group tolerance but requires optimization for naphthyl amines.

Challenges and Mitigation Strategies

  • Regioselectivity in EAS : Use directing groups (e.g., sulfonic acid) to control substitution patterns.

  • Purification of Sulfonamides : Silica gel chromatography or recrystallization from ethanol/water mixtures.

  • Byproduct Formation : Excess amine (1.2–1.5 equiv) minimizes unreacted sulfonyl chloride.

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

  • Suzuki–Miyaura coupling for aryl-aryl bond formation, requiring palladium catalysts and controlled reaction temperatures (60–100°C) .
  • Sulfonamide formation via nucleophilic substitution, where pH control (neutral to slightly basic) is critical to avoid side reactions .
    Purity assurance :
  • Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor intermediates .
  • Confirm final product purity (>95%) via NMR (¹H/¹³C for functional group verification) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

Technique Purpose Key Parameters Reference
¹H/¹³C NMR Confirm regiochemistry of methoxy, methyl, and isopropyl groupsDeuterated DMSO or CDCl₃ as solvent; compare with computed shifts
FT-IR Identify sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H bendsKBr pellet method; baseline correction for noise reduction
HPLC-MS Quantify impurities; validate molecular ion ([M+H]⁺)Electrospray ionization (ESI), positive mode

Q. How does the sulfonamide group influence the compound’s reactivity under acidic/basic conditions?

The sulfonamide moiety undergoes:

  • Acidic hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, leading to cleavage at elevated temperatures (>80°C) .
  • Base-mediated substitution : Deprotonation facilitates nucleophilic attacks (e.g., alkylation at the sulfonyl group) .
    Recommendation : Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) predict binding affinity to biological targets?

  • Receptor preparation : Optimize protein structure (PDB file) using SHELXPRO for hydrogen bonding networks .
  • Ligand parameterization : Assign partial charges via AM1-BCC method in AutoDockTools .
  • Docking workflow :
    • Grid box centered on active site (20 ų).
    • Exhaustiveness = 20 for thorough sampling .
    • Cluster results by RMSD (≤2.0 Å) to identify dominant binding modes .
      Validation : Compare predicted ΔG values with experimental IC₅₀ data from fluorescence polarization assays .

Q. How to resolve contradictions between computational docking results and experimental binding data?

  • Potential causes :
    • Receptor flexibility : Use AutoDock4 with side-chain rotamer sampling for flexible residues .
    • Solvation effects : Include explicit water molecules in molecular dynamics (MD) simulations post-docking .
  • Mitigation strategy :
    • Cross-validate with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. What strategies enhance the compound’s selectivity for enzyme targets (e.g., carbonic anhydrase vs. COX-2)?

  • Structural modifications :
    • Replace the naphthalene group with bicyclic heteroaromatics (e.g., quinoline) to reduce off-target interactions .
    • Introduce halogens (e.g., Cl at position 2) to modulate electron density .
  • Experimental testing :
    • Perform competitive inhibition assays with purified enzymes .
    • Analyze SAR using 3D-QSAR models trained on co-crystallized ligand data .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Derivative Modification Hypothesized Impact Experimental Assay
Vary substituents on naphthalene Alter π-π stacking with hydrophobic pocketsFluorescence-based thermal shift assay
Replace isopropyl with cyclopropyl Enhance metabolic stabilityMicrosomal stability test (LC-MS quantification)
Introduce polar groups (e.g., -OH) Improve aqueous solubilityLogP measurement (shake-flask method)

Q. What crystallographic techniques validate the compound’s solid-state structure?

  • Single-crystal X-ray diffraction :
    • Use SHELXL for refinement; resolve disorder with TWINABS for high mosaicity crystals .
    • Validate H-bonding networks (e.g., sulfonamide O···H-N interactions) .
  • Powder XRD : Match experimental patterns with Mercury -simulated data to detect polymorphs .

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